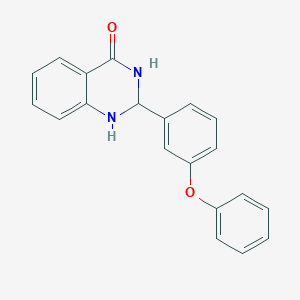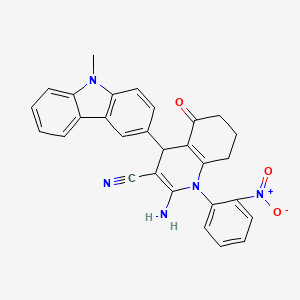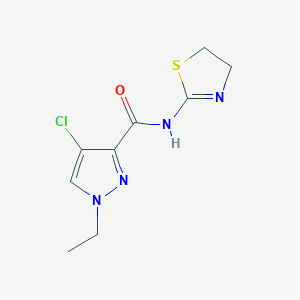
3,6,8-tribromo-7-hydroxy-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,8-Tribromo-7-hydroxy-4-methyl-2H-chromen-2-one is a brominated derivative of coumarin, a class of organic compounds known for their diverse biological activities This compound is characterized by the presence of three bromine atoms at positions 3, 6, and 8, a hydroxyl group at position 7, and a methyl group at position 4 on the chromen-2-one skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,8-tribromo-7-hydroxy-4-methyl-2H-chromen-2-one typically involves the bromination of 7-hydroxy-4-methylcoumarin. The process can be carried out using bromine or bromine-containing reagents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
-
Bromination with Bromine
Reagents: Bromine (Br₂), acetic acid.
Conditions: Room temperature, stirring for several hours.
Procedure: 7-Hydroxy-4-methylcoumarin is dissolved in acetic acid, and bromine is added dropwise. The reaction mixture is stirred until the bromination is complete.
-
Bromination with N-Bromosuccinimide (NBS)
Reagents: NBS, chloroform.
Procedure: 7-Hydroxy-4-methylcoumarin is dissolved in chloroform, and NBS is added. The reaction mixture is stirred until the bromination is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,6,8-Tribromo-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
-
Substitution Reactions
Reagents: Amines, thiols, alkoxides.
Conditions: Solvent (e.g., ethanol), room temperature to reflux.
-
Oxidation Reactions
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Acidic or basic medium, room temperature to reflux.
-
Reduction Reactions
Reagents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as amine derivatives, thioethers, or ethers can be formed.
Oxidation Products: Oxidation of the hydroxyl group leads to the formation of a carbonyl group, resulting in compounds like 3,6,8-tribromo-4-methylcoumarin-2-one.
Reduction Products: Reduction of the bromine atoms or the carbonyl group leads to debrominated or hydroxylated derivatives.
Scientific Research Applications
3,6,8-Tribromo-7-hydroxy-4-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other brominated coumarin derivatives and studying their chemical properties.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, optical brighteners, and fluorescent probes.
Mechanism of Action
The mechanism of action of 3,6,8-tribromo-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The bromine atoms and hydroxyl group play crucial roles in its biological activity. For example, the compound can interact with enzymes, receptors, and DNA, leading to inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: Lacks bromine atoms, making it less potent in certain biological activities.
3,6-Dibromo-7-hydroxy-4-methylcoumarin: Contains two bromine atoms, showing different reactivity and biological properties.
3,8-Dibromo-7-hydroxy-4-methylcoumarin: Another dibrominated derivative with distinct chemical and biological characteristics.
Uniqueness
3,6,8-Tribromo-7-hydroxy-4-methyl-2H-chromen-2-one is unique due to the presence of three bromine atoms, which significantly enhance its reactivity and biological activity compared to its dibrominated and non-brominated counterparts. This compound’s specific substitution pattern allows for unique interactions with biological targets, making it a valuable molecule for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H5Br3O3 |
|---|---|
Molecular Weight |
412.86 g/mol |
IUPAC Name |
3,6,8-tribromo-7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C10H5Br3O3/c1-3-4-2-5(11)8(14)7(13)9(4)16-10(15)6(3)12/h2,14H,1H3 |
InChI Key |
KDNRKZZABHVBHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C(=C(C=C12)Br)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3-Chlorophenyl)-3-[3-(morpholin-4-yl)propyl]urea](/img/structure/B10964398.png)
![7-(3-furyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10964401.png)
![N-(1,3-benzodioxol-5-yl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10964404.png)

![Ethyl 4-{4-[(4-chlorobenzyl)oxy]-3-nitrophenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10964406.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,3,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10964429.png)


![[5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](4-methyl-1H-pyrazol-1-yl)methanone](/img/structure/B10964440.png)
![N,3,6-trimethyl-1-phenyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10964446.png)
![2,2,2-trifluoroethyl (2E)-4-[(2,6-dimethoxypyrimidin-4-yl)amino]-4-oxobut-2-enoate](/img/structure/B10964447.png)
